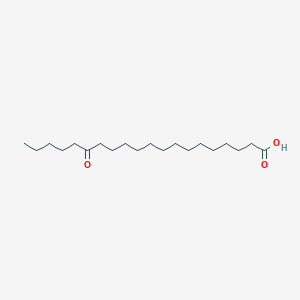

15-Oxoicosanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 15-Oxoicosanoic acid can be synthesized through several methods. One common approach involves the oxidation of icosanoic acid using specific oxidizing agents. Another method includes the use of N,N-Dimethylformamide di-tert-butyl acetal as a reagent to introduce the ketone group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 15-Oxoicosanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 15-hydroxyicosanoic acid.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Esterification Catalysts: Sulfuric acid, hydrochloric acid.

Major Products:

Dicarboxylic Acids: Formed through oxidation.

15-Hydroxyicosanoic Acid: Formed through reduction.

Esters: Formed through esterification with various alcohols.

Applications De Recherche Scientifique

Overview

15-Oxoicosanoic acid, a fatty acid derivative, has garnered attention in scientific research due to its diverse applications across chemistry, biology, medicine, and industry. This compound is particularly notable for its role in lipid metabolism and its potential therapeutic effects.

Chemical Synthesis

This compound can be synthesized through various methods, including:

- Oxidation of Icosanoic Acid : Utilizing specific oxidizing agents to introduce a ketone group at the 15th position.

- Use of N,N-Dimethylformamide Di-tert-butyl Acetal : This reagent facilitates the introduction of the ketone group effectively.

Chemistry

- Building Block for Complex Molecules : this compound serves as a fundamental component in synthesizing more complex organic compounds and polymers, making it valuable in organic synthesis .

Biology

- Role in Cellular Processes : Research indicates that this compound is involved in various metabolic pathways, influencing cellular signaling and enzyme activity related to lipid metabolism .

Medicine

- Potential Therapeutic Effects :

- Anti-inflammatory Properties : Studies suggest that this compound may modulate inflammatory responses, making it a candidate for anti-inflammatory therapies .

- Anti-cancer Activity : There is evidence that this compound can inhibit the proliferation of certain cancer cells by affecting angiogenesis, which is crucial for tumor growth . For instance, it has been shown to suppress DNA synthesis in human vascular endothelial cells.

Industry

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials, highlighting its industrial relevance .

Case Studies and Research Findings

- Inhibition of Endothelial Cell Proliferation :

- Metabolic Pathways Investigation :

- Pharmacological Role Exploration :

Mécanisme D'action

The mechanism of action of 15-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammation. The ketone group at the 15th position plays a crucial role in its biological activity, influencing various signaling pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Icosanoic Acid: A straight-chain saturated fatty acid with a similar carbon chain length but lacking the ketone group.

15-Hydroxyicosanoic Acid: Similar structure but with a hydroxyl group instead of a ketone group at the 15th position.

20-(tert-Butoxy)-20-oxoicosanoic Acid: A derivative with a tert-butoxy group, used in specific synthetic applications

Uniqueness: 15-Oxoicosanoic acid is unique due to the presence of the ketone group at the 15th position, which imparts distinct chemical and biological properties

Activité Biologique

15-Oxoicosanoic acid, also referred to as 15-oxoETE, is a bioactive lipid derived from arachidonic acid through enzymatic pathways involving cyclooxygenase and lipoxygenase enzymes. This compound has garnered attention for its significant biological activities, particularly in the context of inflammatory responses and cellular signaling.

- Chemical Formula : C20H34O3

- Molecular Weight : 318.48 g/mol

- Structure : this compound features a ketone functional group at the 15th carbon of the eicosanoid chain, which is crucial for its biological activity.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

- Electrophilic Signaling : It acts as an electrophile, capable of forming adducts with nucleophilic sites in proteins. This property allows it to modulate various signaling pathways by post-translational modifications of cysteine residues in transcription factors and enzymes involved in inflammation and metabolism .

- Regulation of Antioxidant Responses : Research indicates that 15-oxoETE activates Nrf2-regulated antioxidant responses. This activation leads to the upregulation of genes such as heme oxygenase-1 (HO-1) and NADPH-quinone oxidoreductase (NQO1), which play critical roles in cellular defense against oxidative stress .

- Inhibition of Inflammatory Pathways : The compound inhibits NF-κB-mediated pro-inflammatory signaling through the inhibition of IKKβ, a key kinase in the NF-κB pathway. This inhibition suggests potential therapeutic roles in conditions characterized by excessive inflammation .

Case Studies and Experimental Findings

Several studies have demonstrated the biological activity of this compound:

- Cell Culture Studies : In THP-1 human monocytic cells, treatment with 25 µM 15-oxoETE resulted in significant induction of HO-1 protein expression after 12 hours, with further increases observed at 18 hours for both HO-1 and NQO1 .

- Bioavailability Studies : Measurements indicated that approximately 20 µM of 15-oxoETE remained in the media after treatment, with an intracellular concentration of about 1.59 µM. This bioavailability is critical for its signaling actions within cells .

Comparative Analysis with Other Eicosanoids

| Eicosanoid | Biological Activity | Mechanism |

|---|---|---|

| This compound (15-oxoETE) | Activates antioxidant responses; inhibits inflammation | Electrophilic signaling; Nrf2 activation; NF-κB inhibition |

| 5-Oxoicosatetraenoic Acid (5-oxoETE) | Potent chemoattractant for leukocytes; involved in antimicrobial defense | Receptor-mediated signaling via OXER1 |

| Prostaglandin E2 (PGE2) | Promotes inflammation; involved in pain signaling | GPCR-mediated pathways |

Implications for Therapeutic Applications

The dual role of this compound as both an antioxidant and an anti-inflammatory agent positions it as a potential therapeutic candidate for various inflammatory diseases, including arthritis, asthma, and cardiovascular diseases. Its ability to modulate key signaling pathways suggests that further research could lead to novel treatment strategies leveraging its bioactive properties.

Propriétés

IUPAC Name |

15-oxoicosanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h2-18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPLORZKRPYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.